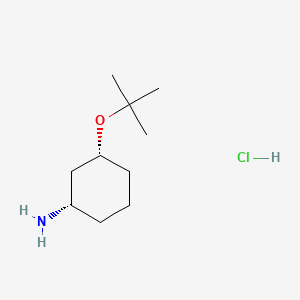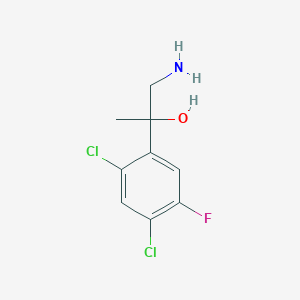![molecular formula C16H24N2O4 B13595078 Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that features an ethyl ester, an aminophenyl group, and a tert-butoxycarbonyl (Boc) protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropanoate and 4-nitroaniline.
Formation of Intermediate: The first step involves the nucleophilic substitution of ethyl 3-bromopropanoate with 4-nitroaniline to form ethyl 3-(4-nitrophenyl)propanoate.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Protection: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride to yield the final product, (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functionalities.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted amines or amides depending on the electrophile used.
Reduction: Reduction of nitro groups to amines.
Applications De Recherche Scientifique
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 3-(4-nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a nitro group instead of an amine.
(S)-Ethyl 3-(4-aminophenyl)-2-amino propanoate: Lacks the Boc protecting group.
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with an additional carbon in the backbone.
Uniqueness
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its chiral nature and the presence of both an ester and a Boc-protected amine. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
ethyl 3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWRFUPGXSHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
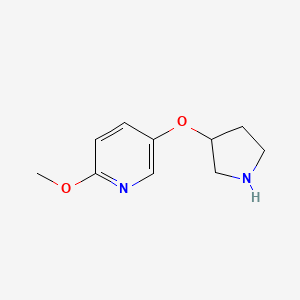
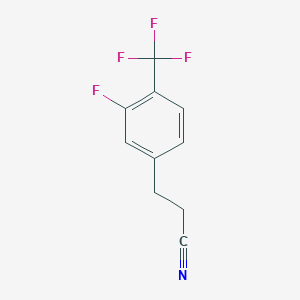
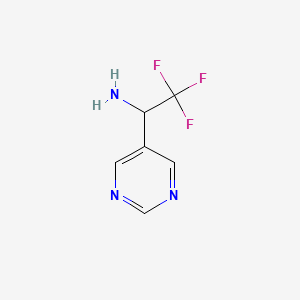
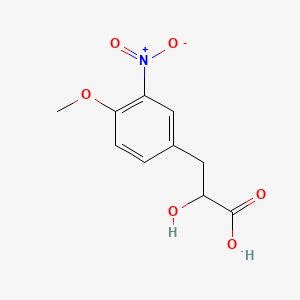

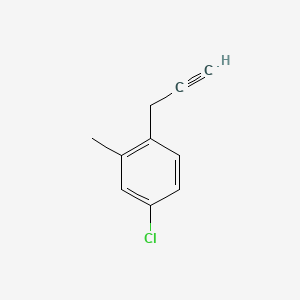

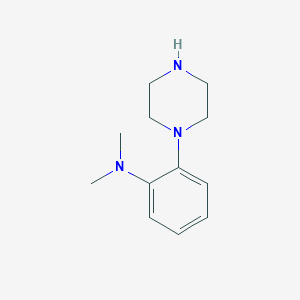
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

